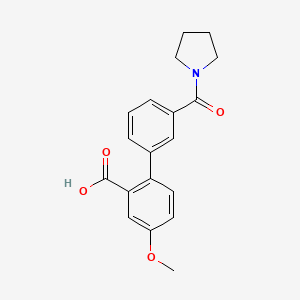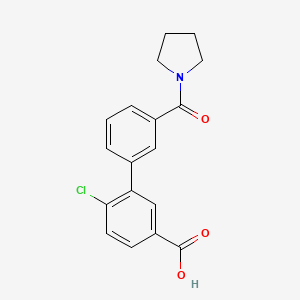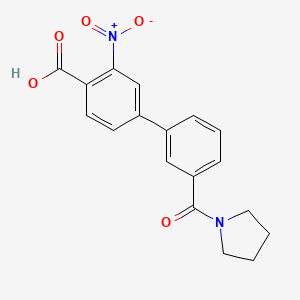
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (5-HMF-B) is a phenolic acid that is widely used in scientific research and in the synthesis of various compounds. It is a white crystalline solid with a melting point of 118-119 °C and a molecular weight of 312.35 g/mol. 5-HMF-B has been studied for its potential applications in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug development, biochemistry, and physiology. In drug development, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a starting material to synthesize various compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2) and inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1). In biochemistry, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a substrate for the enzyme carbonic anhydrase II (CAII). In physiology, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential effects on the regulation of blood pressure, vascular tone, and heart rate.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it has been proposed that 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may also act as an inhibitor of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may act as a substrate for the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of blood pressure, vascular tone, and heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% have not yet been fully elucidated. However, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been shown to inhibit the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to act as a substrate for the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of blood pressure, vascular tone, and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2) and diacylglycerol acyltransferase-1 (DGAT-1), and act as a substrate for the enzyme carbonic anhydrase II (CAII). However, the biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood, and further research is needed to elucidate these effects.
Orientations Futures
There are several potential future directions for 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% research. First, further research is needed to elucidate the biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%. Second, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in drug development, such as the synthesis of inhibitors of the enzymes cyclooxygenase-2 (COX-2) and diacylglycerol acyltransferase-1 (DGAT-1). Third, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in biochemistry, such as its use as a substrate for the enzyme carbonic anhydrase II (CAII). Finally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in physiology, such as its potential effects on the regulation of blood pressure, vascular tone, and heart rate.
Méthodes De Synthèse
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-hydroxy-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction yields the intermediate 5-hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoyl chloride, which is then reacted with sodium hydroxide to produce 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%.
Propriétés
IUPAC Name |
3-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-22-13-3-2-10(15(16,17)18)7-12(13)8-4-9(14(20)21)6-11(19)5-8/h2-7,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJZQIPQUXFDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692125 | |
| Record name | 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261935-96-9 | |
| Record name | 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















